(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
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Overview
Description
(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral primary amine with a unique structure that includes a fluorine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations, which provides a straightforward and efficient route to access chiral primary amines .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered transaminase polypeptides. These engineered enzymes have improved properties compared to naturally occurring transaminases, allowing for high enantiomeric excess and conversion rates .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which undergoes deprotonation to form a planar quinonoid intermediate. This intermediate then reacts to form the final product, with the ketone product being kinetically favored .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: This compound has a similar structure but lacks the fluorine atom and dimethylamino group.
(S)-3-(1-Aminoethyl)aniline: Similar to (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline but without the fluorine substitution.
Uniqueness
This compound is unique due to the presence of the fluorine atom and the dimethylamino group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15FN2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)8-4-5-10(13(2)3)9(11)6-8/h4-7H,12H2,1-3H3/t7-/m0/s1 |
InChI Key |
KIJNDCUOIOUWGZ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)N(C)C)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N(C)C)F)N |
Origin of Product |
United States |
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